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Compound of Interest

Compound Name:
2-Chloro-6,7-dimethoxyquinoline-

3-carbaldehyde

Cat. No.: B187288 Get Quote

A comprehensive analysis of 2-chloroquinoline-3-carboxaldehyde using Density Functional

Theory (DFT) provides significant insights into its molecular structure, vibrational properties,

and electronic behavior. This guide compares the theoretical findings, primarily derived from

DFT calculations at the B3LYP/6-311++G(d,p) level, with experimental spectroscopic data,

offering researchers a detailed correlation between computational and empirical results. Such

comparisons are crucial for validating theoretical models and understanding the fundamental

properties of this versatile heterocyclic compound, which is a key building block in medicinal

and materials chemistry.[1][2]

Computational and Experimental Protocols
Computational DFT Methodology
The theoretical analysis of 2-chloroquinoline-3-carboxaldehyde was performed using Density

Functional Theory (DFT) with the Gaussian09W software package.[1] The B3LYP (Becke's

three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method was

employed in conjunction with the 6-311++G(d,p) basis set for the optimization of the molecular

geometry and calculation of vibrational frequencies.[1][3] To improve the agreement between

theoretical and experimental data, the calculated vibrational frequencies were uniformly scaled

by a factor of 0.961.[1] The Potential Energy Distribution (PED) analysis was carried out using

the VEDA software to assign the vibrational modes accurately.[1] Further analyses, including

Natural Bond Orbital (NBO) for studying hyperconjugative interactions, Molecular Electrostatic
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Potential (MEP), and HOMO-LUMO energy calculations, were also conducted to understand

the molecule's reactivity and charge distribution.[1][3]

Experimental Spectroscopic Analysis
The experimental data for comparison was obtained through Fourier Transform Infrared (FT-IR)

and Fourier Transform Raman (FT-Raman) spectroscopy. The spectra were recorded for the

compound in a solid state.[1] Experimental vibrational frequencies obtained from these

techniques serve as the benchmark for validating the results generated from the DFT

calculations.[1] It is important to note that theoretical calculations are typically performed for a

molecule in the gaseous state, which can lead to slight deviations from experimental data

obtained in the solid phase.[1]

Comparative Analysis of Molecular Geometry
DFT calculations provide optimized geometric parameters, including bond lengths and bond

angles. These theoretical values show a strong correlation with available experimental data,

confirming the accuracy of the computational model.

Table 1: Comparison of Selected Bond Lengths (Å)

Bond Theoretical (DFT) Experimental

C2–Cl13 1.751 1.7519

C-O 1.206 Matches Exp. Data

C–C 1.375 - 1.487 Matches Exp. Data

C–H 1.083 - 1.112 Matches Exp. Data

(Source:[1])

Vibrational Frequency Analysis
The comparison between the calculated (scaled) and observed vibrational frequencies is a

critical test for the computational method. The data for 2-chloroquinoline-3-carboxaldehyde

shows good agreement, with a reported root mean square (rms) deviation of 45.47 cm⁻¹.[1]
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Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹)

Vibrational
Mode

Experimental
(FT-IR)

Experimental
(FT-Raman)

Calculated
(DFT, Scaled)

Assignment
(PED %)

C-H stretch
(aldehyde)

2862 2860 2757 ν(C-H) (100)

C=O stretch 1688 1689 1685 ν(C=O) (89)

C=C stretch 1590 1591 1583 ν(C=C) (45)

C-Cl stretch 750 751 748 ν(C-Cl) (55)

N-C vibration - - 1350-1200 ν(N-C)

(Source:[1][3])

Workflow for DFT Analysis
The following diagram illustrates the typical workflow for the theoretical analysis of a molecule

like 2-chloroquinoline-3-carboxaldehyde using DFT.
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Caption: Workflow for DFT analysis of 2-chloroquinoline-3-carboxaldehyde.
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Electronic and Reactivity Analysis
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest

Unoccupied Molecular Orbital (LUMO) energies were calculated to determine the molecule's

electronic properties and reactivity. These frontier orbitals are key to understanding charge

transfer within the molecule.[1][3]

Natural Bond Orbital (NBO) Analysis: NBO analysis revealed significant hyperconjugative

interactions and charge delocalization within the molecular structure.[1] For instance,

interactions between lone pair orbitals of oxygen and nitrogen atoms and the antibonding

orbitals of the quinoline ring contribute to the molecule's stability.[3]

Molecular Electrostatic Potential (MEP): The MEP map identifies the electrophilic and

nucleophilic sites. For 2-chloroquinoline-3-carboxaldehyde, the regions around the oxygen

and nitrogen atoms show negative potential (nucleophilic centers), while areas around the

hydrogen atoms exhibit positive potential (electrophilic centers), indicating likely sites for

chemical reactions.[1]

Conclusion
The DFT analysis of 2-chloroquinoline-3-carboxaldehyde at the B3LYP/6-311++G(d,p) level of

theory provides a reliable and detailed understanding of its structural, vibrational, and

electronic properties. The strong agreement between the theoretical data and experimental

spectroscopic results validates the computational approach. This comparative guide

demonstrates the power of combining theoretical calculations with experimental work to

elucidate the complex characteristics of quinoline derivatives, providing a solid foundation for

further research in drug design and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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